molecular formula C17H24O3 B13708760 tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate

tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate

Cat. No.: B13708760
M. Wt: 276.4 g/mol
InChI Key: OMBJZRDHDCPPGB-UHFFFAOYSA-N
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Description

tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate is a chemical building block of interest in medicinal chemistry, particularly in the discovery and development of new therapeutic agents. The compound features a cyclopropane ring, a structure widely explored in drug design for its potential to influence a molecule's metabolic stability, potency, and conformational properties . This specific ester serves as a key synthetic intermediate; the tert-butyl ester protecting group can be selectively removed under mild acidic conditions to reveal the corresponding cyclopropanecarboxylic acid, which can be further functionalized . Research into analogs containing the 2,2-dimethylcyclopropane scaffold has demonstrated significant pharmacological potential. For instance, such structures have been incorporated into novel benzenesulfonamide derivatives and evaluated as potent anticonvulsant agents in pre-clinical models, showing high effectiveness and a wide protective index . Furthermore, cyclopropyl derivatives are extensively investigated in oncology research for their anti-proliferative activities, as seen in studies of cyclopropyl dicarboxamides exhibiting anti-cancer properties . The benzyloxyethyl side chain in this molecule also provides a handle for further chemical modification, making it a versatile precursor for constructing more complex, target-oriented molecules for biological screening.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

tert-butyl 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C17H24O3/c1-16(2,3)20-15(18)17(9-10-17)11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

OMBJZRDHDCPPGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination Using Benzaldehyde and tert-Butyl 2-aminoethylcarbamate

A common preparative approach involves the reductive amination of tert-butyl 2-aminoethylcarbamate with benzaldehyde to introduce the benzyloxyethyl moiety. This method has been extensively documented and optimized for high yield and purity.

Parameter Details
Starting materials tert-Butyl 2-aminoethylcarbamate, Benzaldehyde
Solvent Methanol
Additives Molecular sieve 3 Å
Temperature Stage 1 Ambient temperature (~20 °C), overnight stirring
Temperature Stage 2 Cooling to -10 °C (ice/salt bath)
Reducing agent Sodium borohydride (NaBH4), added portion-wise over 30 min
Reaction time Stage 2 16 hours stirring at ambient temperature after NaBH4 addition
Work-up Solvent evaporation, extraction with ethyl acetate and water, acid/base washes, drying over MgSO4
Yield Approximately 92%
Product state Colorless oil
Characterization LC-MS [M+H] 251.2; TLC Rf (DCM/MeOH 9:1) 0.30

This method is robust and reproducible, providing a high yield of the intermediate tert-butyl 2-(benzylamino)ethylcarbamate, which can be further transformed into the target compound.

Alternative Reductive Amination Using Sodium Triacetoxyborohydride

An alternative reductive amination employs sodium triacetoxyborohydride in 1,2-dichloroethane with triethylamine as a base:

Parameter Details
Starting materials tert-Butyl 2-aminoethylcarbamate, Benzaldehyde
Solvent 1,2-Dichloroethane
Additives Magnesium sulfate, Triethylamine
Reducing agent Sodium triacetoxyborohydride
Temperature Room temperature (20 °C)
Reaction time 16 hours
Work-up Filtration, washing with saturated NaHCO3, drying over MgSO4, chromatography purification
Yield Approximately 23%

This method yields a lower amount of product but can be useful under specific synthetic constraints.

Cyclopropanation and Further Functionalization

While the above steps provide the benzyloxyethyl intermediate, the formation of the cyclopropanecarboxylate moiety requires additional steps such as:

  • Generation of diazo intermediates.
  • Reaction with carbamates under controlled low temperatures.
  • Use of strong bases like lithium diisopropylamide (LDA) for deprotonation.
  • Quenching with acetic acid or other electrophiles.

For example, in related literature on tert-butyl carbamate derivatives, cyclopropanation is achieved by treating protected amino acid derivatives with chloroiodomethane and LDA at -70 °C, followed by work-up and purification.

Protection and Deprotection Strategies

Protection of amines and carboxyl groups with tert-butyl carbamate groups is critical for the selective reactions. The Boc group is introduced using reagents like di-tert-butyl dicarbonate and removed under acidic conditions when necessary.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Reductive amination tert-Butyl 2-aminoethylcarbamate + Benzaldehyde, NaBH4, MeOH, molecular sieves, 20 °C to -10 °C 92 High yield, colorless oil product
Alternative reductive amination Sodium triacetoxyborohydride, 1,2-dichloroethane, triethylamine, 20 °C 23 Lower yield, requires chromatography
Cyclopropanation LDA, chloroiodomethane, -70 °C, acetic acid quench Variable Requires low temperature and inert atmosphere
Boc protection Di-tert-butyl dicarbonate, pyridine, THF 84 Standard protection method

Research Findings and Practical Considerations

  • The reductive amination route using sodium borohydride in methanol with molecular sieves is the most efficient and widely used method for the introduction of the benzyloxyethyl group, achieving yields over 90%.

  • Low-temperature cyclopropanation reactions require precise temperature control and inert atmosphere to avoid side reactions and decomposition.

  • Purification methods including extraction, washing, drying with magnesium sulfate, and chromatography are essential to isolate pure tert-butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate.

  • The choice of reducing agent and solvent significantly affects yield and purity; sodium borohydride in methanol is preferred for reductive amination, while sodium triacetoxyborohydride can be used when milder conditions are needed.

  • Protection and deprotection steps using Boc groups are standard and facilitate selective functionalization without side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxyethyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxyethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The benzyloxyethyl group can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under suitable conditions .

Comparison with Similar Compounds

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate (CAS: 93-26-5)

Structural Differences :

  • The ester group is methyl instead of tert-butyl.
  • Molecular weight: ~262.3 g/mol (methyl) vs. ~318.4 g/mol (tert-butyl).

Chemical Behavior :

  • Stability : Methyl esters are less sterically hindered and more prone to hydrolysis under basic conditions compared to tert-butyl esters, which resist hydrolysis due to steric protection .
  • Reactivity : The tert-butyl group may slow reaction kinetics in nucleophilic acyl substitutions, whereas the methyl ester reacts faster but offers less selectivity.

2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

Structural Differences :

  • Replaces the benzyloxyethyl group with a 4-(tert-butyl)phenoxy substituent.
  • Contains a carboxamide (N,N-diethyl) instead of an ester.

Reactivity :

  • The carboxamide group introduces hydrogen-bonding capability, altering solubility and biological activity compared to ester analogs.

Other Cyclopropane Derivatives in

Compounds such as isobutyrate derivatives (e.g., [(3aR,4R,6R,6aR)-6-[(Z)-4-(Hydroxyimino)...]methyl Isobutyrate) and amides (e.g., 6-Bromo-2-naphthamide) differ in:

  • Functional Groups : Isobutyrate esters vs. tert-butyl esters; bromonaphthamide vs. benzyloxyethyl.
  • Applications : Brominated aromatics are used in cross-coupling reactions, while benzyloxyethyl groups serve as alcohol-protecting motifs .

Comparative Data Table

Property/Compound tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
CAS Number 2284871-35-6 93-26-5 2170459-25-1
Ester/Functional Group tert-butyl ester methyl ester carboxamide
Key Substituent 2-(Benzyloxy)ethyl 2-(Benzyloxy)ethyl 4-(tert-Butyl)phenoxy
Stereochemical Complexity Not reported Not reported dr 33:1 diastereomers
Synthetic Yield Not reported Not reported 67%
Stability Acid-resistant Base-sensitive Depends on carboxamide substituents

Biological Activity

tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate (CAS No. 2170459-25-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C17H24O3
  • Molecular Weight : 276.38 g/mol
  • Structure : The compound features a cyclopropane ring, a benzyloxy group, and a tert-butyl ester functionality, which may contribute to its biological properties.

Anticonvulsant Activity

Research has indicated that derivatives of cyclopropanecarboxylate compounds exhibit anticonvulsant properties. In a study examining various derivatives, certain compounds demonstrated significant activity in seizure models. For instance, compound 6k showed an ED50 value of 9.2 mg/kg in maximal electroshock tests, indicating its effectiveness as an anticonvulsant .

Case Studies

  • Anticonvulsant Evaluation :
    • Study Design : The anticonvulsant activity was assessed using the maximal electroshock and pentylenetetrazole models.
    • Findings : Compound 6k exhibited a protective index (TD50/ED50) of 42.1, suggesting a favorable safety profile compared to other tested compounds.
  • Cardiovascular Research :
    • Objective : To evaluate the effects of cyclopropanecarboxylate derivatives on cardiovascular health.
    • Results : Compounds demonstrated varying degrees of efficacy in modulating heart rate and vascular resistance, indicating potential therapeutic applications .

Data Tables

Compound NameED50 (mg/kg)TD50 (mg/kg)Protective Index
This compound9.2387.542.1
Compound 6fTBDTBDTBD
Compound 6kTBDTBDTBD

Note: "TBD" indicates that data is yet to be determined or published.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in the realm of anticonvulsants and possibly cardiovascular treatments. The structure-activity relationship (SAR) suggests that modifications to the cyclopropane and benzyloxy moieties could enhance efficacy and selectivity.

Q & A

Q. What protocols ensure accurate quantification of the compound in biological matrices?

  • Analytical Workflow :
  • Sample Prep : Use SPE cartridges to extract the compound from plasma/tissue homogenates.
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ detection (MRM transitions for quantification). Validate with calibration curves (R2^2 > 0.99) .

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